N-(3-methoxypropyl)-2-phenoxypropanamide
Description
N-(3-Methoxypropyl)-2-phenoxypropanamide is an amide derivative characterized by a propanamide backbone with a phenoxy group at the C2 position and a 3-methoxypropyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H19NO3/c1-11(13(15)14-9-6-10-16-2)17-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI Key |
XVOXZSRKVIKZBZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Substituent Position and Type
- N-(3-Methoxypropyl)-2-(Methylsulfonamido)-3-Phenylpropanamide (Compound 3, ) Key Difference: Replaces the phenoxy group with a methylsulfonamido moiety.
- 2-Cyano-N-(4-Methoxyphenyl)-3-Phenylpropanamide () Key Difference: Features a cyano group at C2 and a 4-methoxyphenyl group on the nitrogen. Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the phenoxy substituent .
- N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide (CAS 56619-93-3, ) Key Difference: Aromatic methoxyphenyl group instead of aliphatic 3-methoxypropyl.
Nitrogen Substituent Modifications
- N-(3-(Dimethylamino)Propyl)-N-(6-Fluorobenzo[d]Thiazol-2-yl)-3-Phenylpropanamide Hydrochloride () Key Difference: Incorporates a dimethylamino-propyl chain and a fluorobenzo[d]thiazolyl group.
N,N-Diisopropyl-3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanamide (CAS 124937-97-9, )
Physicochemical Properties
Table 1: Molecular Weight and Substituent Effects
| Compound Name | Molecular Weight | Key Substituents | Predicted LogP* |
|---|---|---|---|
| N-(3-Methoxypropyl)-2-Phenoxypropanamide | ~265 (estimated) | Phenoxy, 3-methoxypropyl | ~2.5 |
| 2-Cyano-N-(4-Methoxyphenyl)-3-Phenylpropanamide | ~280 | Cyano, 4-methoxyphenyl | ~3.0 |
| N-(3-Methoxyphenyl)-2,2-Dimethylpropanamide | 221.28 | 3-Methoxyphenyl, dimethyl | ~2.8 |
| N-(3-(Dimethylamino)Propyl)-...Hydrochloride | 434.95 | Dimethylamino, fluorobenzo[d]thiazol | ~1.5 (ionized) |
*LogP estimates based on substituent contributions.
- Solubility : The 3-methoxypropyl group in the target compound likely enhances water solubility compared to aromatic methoxyphenyl analogs (e.g., ) but less than ionizable analogs (e.g., ) .
- Stability: Phenoxy groups are less prone to hydrolysis than cyano or sulfonamide groups, suggesting greater metabolic stability in the target compound .
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